molecular formula C23H25NO2 B4943747 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide

3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide

Cat. No.: B4943747
M. Wt: 347.4 g/mol
InChI Key: AGSRGDSSSTYNSQ-UHFFFAOYSA-N
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Description

3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide is a complex organic compound that features a naphthalene ring, a phenyl group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide typically involves the reaction of 2-hydroxy-1-naphthaldehyde with isobutylamine and a phenylpropanoyl chloride derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-1-naphthaldehyde: A precursor in the synthesis of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide.

    N-isobutyl-3-phenylpropanamide: Lacks the naphthalene ring but shares the amide functional group.

    3-(2-hydroxy-1-naphthyl)-3-phenylpropanamide: Similar structure but without the isobutyl group.

Uniqueness

This compound is unique due to the combination of its functional groups and aromatic systems, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

3-(2-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-16(2)15-24-22(26)14-20(17-8-4-3-5-9-17)23-19-11-7-6-10-18(19)12-13-21(23)25/h3-13,16,20,25H,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSRGDSSSTYNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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